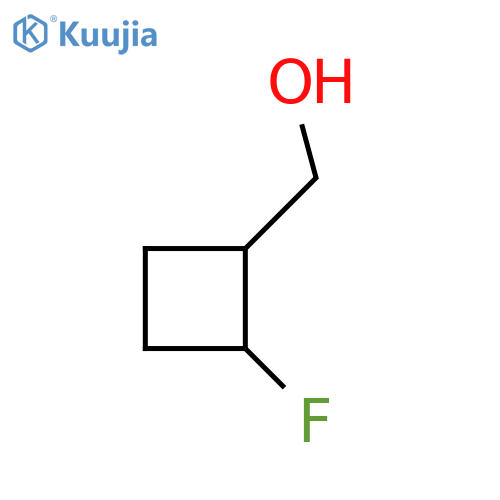

Cas no 1780148-20-0 ((2-Fluorocyclobutyl)methanol)

(2-Fluorocyclobutyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-Fluorocyclobutyl)methanol

- SB22465

- MFCD30802723

- CS-0045492

- 1780148-20-0

- P19725

- EN300-1622955

- AS-78709

- SY322340

-

- MDL: MFCD30802723

- インチ: 1S/C5H9FO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3H2

- InChIKey: XCAGMHUWUXSOLM-UHFFFAOYSA-N

- ほほえんだ: FC1CCC1CO

計算された属性

- せいみつぶんしりょう: 104.063743068 g/mol

- どういたいしつりょう: 104.063743068 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 65.099

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- ぶんしりょう: 104.12

- 疎水性パラメータ計算基準値(XlogP): 0.7

(2-Fluorocyclobutyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D630455-5G |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 97% | 5g |

$3540 | 2024-07-21 | |

| Chemenu | CM422603-500mg |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 95%+ | 500mg |

$761 | 2023-01-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1604-1G |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 95% | 1g |

¥ 6,270.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D630455-250MG |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 97% | 250mg |

$470 | 2024-07-21 | |

| abcr | AB535350-250 mg |

(2-Fluorocyclobutyl)methanol; . |

1780148-20-0 | 250MG |

€882.80 | 2023-07-11 | ||

| Enamine | EN300-1622955-1.0g |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 1g |

$3139.0 | 2023-06-04 | ||

| Advanced ChemBlocks | P47249-100MG |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 97% | 100MG |

$305 | 2023-09-15 | |

| Enamine | EN300-1622955-0.1g |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 0.1g |

$2762.0 | 2023-06-04 | ||

| Advanced ChemBlocks | P47249-250MG |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 97% | 250MG |

$490 | 2023-09-15 | |

| Chemenu | CM422603-100mg |

(2-fluorocyclobutyl)methanol |

1780148-20-0 | 95%+ | 100mg |

$286 | 2023-01-19 |

(2-Fluorocyclobutyl)methanol 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

(2-Fluorocyclobutyl)methanolに関する追加情報

Introduction to (2-Fluorocyclobutyl)methanol (CAS No. 1780148-20-0)

(2-Fluorocyclobutyl)methanol, with the CAS number 1780148-20-0, is a fluorinated cyclobutyl alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structural features, exhibits a range of potential applications in the development of novel therapeutic agents and fine chemicals.

The molecular structure of (2-Fluorocyclobutyl)methanol consists of a cyclobutane ring substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 1-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the fluorine atom, in particular, is crucial as it can influence the metabolic stability, binding affinity, and overall pharmacological activity of derivatives derived from this compound.

In recent years, there has been a growing interest in fluorinated heterocycles due to their enhanced bioavailability and improved metabolic profiles. (2-Fluorocyclobutyl)methanol fits well within this trend, offering a versatile scaffold for the synthesis of biologically active molecules. Researchers have explored its utility in creating novel inhibitors targeting various enzymatic pathways, including those involved in cancer metabolism and inflammatory responses.

One of the most compelling aspects of (2-Fluorocyclobutyl)methanol is its role as a precursor in the development of fluorinated analogs of existing drugs. The introduction of fluorine atoms into pharmaceutical molecules often enhances their pharmacokinetic properties, leading to improved efficacy and reduced side effects. For instance, studies have demonstrated that fluorinated cycloalkanes can exhibit increased lipophilicity and better cell membrane permeability, which are critical factors for drug absorption and distribution.

The synthesis of (2-Fluorocyclobutyl)methanol typically involves multi-step organic transformations, starting from commercially available precursors such as cyclobutene or cyclobutanone. Advanced techniques like nucleophilic substitution reactions and cross-coupling strategies are commonly employed to introduce the necessary functional groups while maintaining high selectivity and yield. The optimization of these synthetic routes is an active area of research, with efforts focused on improving scalability and sustainability.

Recent advancements in computational chemistry have also contributed to the understanding of (2-Fluorocyclobutyl)methanol's reactivity and potential applications. Molecular modeling studies have provided insights into how modifications at different positions of the cyclobutyl ring can affect its interaction with biological targets. This information is invaluable for designing next-generation drug candidates with tailored properties.

In addition to its pharmaceutical applications, (2-Fluorocyclobutyl)methanol has shown promise in materials science. Its unique structural features make it a suitable candidate for developing advanced polymers and liquid crystals with enhanced thermal stability and mechanical strength. The ability to incorporate fluorine atoms into these materials can lead to novel functionalities, such as improved chemical resistance or optical properties.

The industrial production of (2-Fluorocyclobutyl)methanol) requires careful consideration of safety and environmental factors. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental impact. Continuous process monitoring and waste management strategies are essential components of any large-scale manufacturing operation.

The future prospects for (2-Fluorocyclobutyl)methanol) are bright, with ongoing research uncovering new synthetic methodologies and expanding its range of applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of more effective drugs and functional materials.

1780148-20-0 ((2-Fluorocyclobutyl)methanol) 関連製品

- 1227602-60-9(3,6-Dimethoxy-2-(trifluoromethyl)pyridine)

- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)

- 1496937-16-6(2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid)

- 2228469-79-0(3-(2,2-dimethylthiolan-3-yl)-3,3-difluoropropanoic acid)

- 1806275-82-0(4,5-Dichloro-6-nitropyrimidine)

- 1177338-79-2(3-(3-Ethylphenoxy)azetidine)

- 883498-60-0(3-Amino-4-propoxybiphenyl)

- 1354011-17-8((S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

- 1171927-61-9(7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid)

- 1803664-98-3(2-Bromo-6-cyano-3-methoxy-5-(trifluoromethoxy)pyridine)